molecular formula C21H23NO4 B3120570 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid CAS No. 266318-79-0

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid

Cat. No. B3120570
CAS RN: 266318-79-0
M. Wt: 353.4 g/mol
InChI Key: KFDMTAMWOIQTOB-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid), also known as Flumic Acid, is an organic compound that is used in scientific research and laboratory experiments. It is a derivative of the amino acid L-valine, and is an important component of various research studies, such as those involving the synthesis and biological activity of peptides and proteins. Flumic Acid is a versatile compound that can be used in a wide range of applications, including the production of peptides and proteins, the development of new drugs, and the study of enzyme-catalyzed reactions.

Scientific Research Applications

Chemoselective Ligations

The non-codable amino acid O-amino-serine (Ams) can be prepared in both L- and D-forms as the orthogonally protected derivative Fmoc-Ams(Boc)-OH . Fmoc-D-beta-homovaline plays a crucial role in chemoselective ligations, where specific chemical reactions occur at desired sites within complex molecules. Researchers use these ligations to construct intricate biomolecules, such as modified proteins, bioconjugates, and peptidomimetics.

Mechanism of Action

Target of Action

Fmoc-D-beta-homovaline, also known as (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid, is a derivative of the amino acid valine . The primary targets of this compound are likely to be proteins or enzymes that interact with valine or its derivatives.

Mode of Action

The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . This suggests that Fmoc-D-beta-homovaline may interact with its targets through the Fmoc group, which can be removed under certain conditions to expose the amino group, allowing it to interact with other molecules.

Action Environment

The action, efficacy, and stability of Fmoc-D-beta-homovaline may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the action of Fmoc-D-beta-homovaline may be influenced by the pH of its environment.

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)19(11-20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDMTAMWOIQTOB-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-beta-homovaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid

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